molecular formula C16H20N2 B3964161 1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine

1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine

Cat. No. B3964161
M. Wt: 240.34 g/mol
InChI Key: VWDVVSZJTVOCME-UHFFFAOYSA-N
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Description

1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine, also known as DMMDA, is a chemical compound that belongs to the family of phenylethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. DMMDA is a derivative of the popular psychoactive drug, MDMA, but it has unique properties that make it a promising candidate for further research.

Mechanism of Action

1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It acts as a potent serotonin and dopamine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the synaptic cleft. This results in increased feelings of happiness, euphoria, and well-being.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It also has the potential to cause hyperthermia, which can be dangerous if not properly monitored. This compound has also been shown to have a potential for addiction and abuse.

Advantages and Limitations for Lab Experiments

1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine has several advantages for lab experiments. It is a potent serotonin and dopamine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on behavior. This compound is also a relatively stable compound, which makes it easier to work with in the lab. However, this compound has limitations as well. It has the potential to cause hyperthermia, which can be dangerous if not properly monitored. It also has the potential for addiction and abuse, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on 1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety disorders. There is also potential for further research on the biochemical and physiological effects of this compound, as well as its potential for addiction and abuse. Overall, this compound is a promising compound that has the potential to be a useful tool for neuroscience research.

Scientific Research Applications

1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-12-5-6-13(2)15(9-12)16-8-7-14(10-17-16)11-18(3)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDVVSZJTVOCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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